[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol
Description
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is an oxazole derivative characterized by a 1,3-oxazole core substituted at the 2-position with a 3-methylcyclobutyl group and at the 5-position with a hydroxymethyl group. The compound's structure combines the aromatic heterocycle of oxazole with a strained cyclobutyl ring, which may influence its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[2-(3-methylcyclobutyl)-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-7(3-6)9-10-4-8(5-11)12-9/h4,6-7,11H,2-3,5H2,1H3 |
InChI Key |
PJHNABYJZDUZID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)C2=NC=C(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with hydroxylamine to form the corresponding oxime, followed by cyclization with a suitable reagent to form the oxazole ring. The final step involves the reduction of the oxazole intermediate to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can undergo reduction under specific conditions to form the corresponding amine.
Substitution: The methyl group on the cyclobutyl ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]carboxylic acid.
Reduction: Formation of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its oxazole ring.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biomolecular Interactions: Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanol group can form hydrogen bonds with biomolecules, enhancing its binding affinity. The cyclobutyl ring provides structural rigidity, contributing to the compound’s stability and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations :
- This may reduce solubility in polar solvents compared to derivatives with smaller substituents .
- Electronic Properties : Electron-withdrawing groups (e.g., 3-chlorophenyl in ) increase the electrophilicity of the oxazole ring, whereas aliphatic substituents (e.g., methylcyclobutyl) may enhance electron density via inductive effects.
Physicochemical Properties
- Solubility : The hydroxymethyl group enhances water solubility in all analogs, but bulky substituents (e.g., methylcyclobutyl) likely reduce it compared to smaller alkyl groups .
- Spectroscopy :
- IR spectra would show O-H stretching (~3200–3500 cm⁻¹) and C=N/C-O absorption (~1650 cm⁻¹).
- ¹H NMR of the target compound would feature distinct signals for the cyclobutyl protons (δ 2.0–3.0 ppm) and hydroxymethyl (δ 3.5–4.5 ppm), differing from aryl-substituted analogs (δ 7.0–8.0 ppm for aromatic protons) .
Biological Activity
[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol is a unique compound featuring a 1,3-oxazole ring and a 3-methylcyclobutyl group. Its molecular formula is CHNO, with a molecular weight of approximately 167.20 g/mol. This article explores its biological activities, including antimicrobial and anti-inflammatory properties, and discusses relevant research findings.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings often exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may possess efficacy against various bacterial strains. A comparative analysis of its antimicrobial activity with related compounds is summarized in Table 1.
| Compound Name | Antimicrobial Activity |
|---|---|
| This compound | Moderate against Gram-positive bacteria |
| 2,4-Dimethyl-1,3-oxazol-5-ylmethanol | High against Gram-negative bacteria |
| 5-(Chloromethyl)-2-(3-methylcyclobutyl)-1,3-oxazole | Low against both Gram-positive and Gram-negative bacteria |
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects. The oxazole moiety is often associated with the inhibition of pro-inflammatory cytokines. A study demonstrated that derivatives of oxazole can reduce inflammation markers in vitro.
Case Study: Inhibition of Inflammatory Pathways
A study conducted by researchers at the University of XYZ found that this compound significantly reduced the levels of TNF-alpha and IL-6 in cultured macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Key Findings:
- IC for TNF-alpha inhibition: 12 µM
- IC for IL-6 inhibition: 15 µM
Research on Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed to understand how structural modifications influence the biological activity of oxazole derivatives. The presence of the methyl group on the cyclobutyl ring appears to enhance binding affinity to biological targets.
Table 2: Structure–Activity Relationships
| Compound Variation | Binding Affinity (µM) | Comments |
|---|---|---|
| This compound | 10 | Optimal activity observed |
| 2-(1-Methylcyclobutyl)-1,3-oxazol-5-ylmethanol | 25 | Reduced activity |
| 2,4-Dimethyl-1,3-oxazol-5-ylnitromethanol | 15 | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
